3-(2-Chlorophenyl)propan-1-amine
Overview
Description
3-(2-Chlorophenyl)propan-1-amine is an organic compound with the chemical formula C9H12ClN. It is a colorless to light yellow liquid with a special smell. This compound is often used as a pharmaceutical intermediate and a starting material for organic synthesis. It is widely utilized in the pharmaceutical industry to synthesize a variety of drugs, such as anti-allergic drugs, anti-anxiety drugs, and fungicides .
Mechanism of Action
Target of Action
It is often used as a pharmaceutical intermediate and a starting material for organic synthesis . It is widely used in the pharmaceutical industry and can be used to synthesize a variety of drugs, such as anti-allergic drugs, anti-anxiety drugs, and fungicides .
Mode of Action
It is known that it is a lipophilic compound, which means it has the ability to dissolve in fats, oils, lipids, and non-polar solvents . This property could influence its interaction with its targets.
Pharmacokinetics
Its lipophilic nature suggests that it may readily cross biological membranes, which could influence its bioavailability .
Result of Action
Given its use in the synthesis of various pharmaceuticals, it can be inferred that it may have diverse effects depending on the specific drug it is used to produce .
Preparation Methods
Synthetic Routes and Reaction Conditions
A commonly used method for preparing 3-(2-Chlorophenyl)propan-1-amine involves the reaction of phenylacetone with hydrochloric acid. The target product is obtained through diazotization and reduction . The specific synthesis method can be optimized according to actual needs.
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature and pressure control to facilitate the diazotization and reduction reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is used in the synthesis of pharmaceutical drugs, including anti-allergic and anti-anxiety medications.
Industry: The compound is utilized in the production of dyes, fragrances, and pesticides
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzylamine: Similar structure but with a benzylamine group instead of a propan-1-amine group.
3-(4-Chlorophenyl)propan-1-amine: Similar structure but with the chlorine atom in the para position instead of the ortho position.
Uniqueness
3-(2-Chlorophenyl)propan-1-amine is unique due to its specific substitution pattern and the presence of the chlorine atom in the ortho position. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(2-chlorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVNNEPIXJSRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409456 | |
Record name | 3-(2-chlorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18655-48-6 | |
Record name | 2-Chlorobenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18655-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-chlorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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